N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-N-[(2-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-11-14(19)8-5-9-16(11)24-12(2)17(22-23-24)18(25)21-10-13-6-3-4-7-15(13)20/h3-9H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBDPOLPTGYISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the triazole intermediate with an appropriate amine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form corresponding oxides.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce triazole alcohols or amines.
Scientific Research Applications
Biological Activities
The 1,2,3-triazole moiety is known for its wide range of biological activities. Research indicates that compounds containing this structural motif exhibit:
- Anticancer Activity : Various studies have reported that 1,2,3-triazole derivatives can inhibit tumor growth in different cancer cell lines. For instance, compounds similar to N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results against non-small-cell lung cancer (NSCLC) cells .
- Antimicrobial Properties : The triazole ring has demonstrated efficacy against a variety of pathogens. In particular, compounds derived from triazoles have been effective against E. coli, with minimum inhibitory concentrations (MIC) reported as low as 0.0063 μmol/mL .
- Antiviral and Antifungal Activities : The nitrogen-rich structure of triazoles contributes to their ability to inhibit viral replication and fungal growth. This makes them valuable in developing treatments for infections caused by resistant strains .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is widely used for synthesizing triazoles due to its efficiency and mild reaction conditions.
Table 1: Comparison of Biological Activities of Triazole Derivatives
| Compound Name | Activity Type | IC50/MIC Values | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10 µM (H460 Cells) | |
| Compound B | Antimicrobial | 0.0063 µmol/mL | |
| Compound C | Antiviral | Varies |
Material Science Applications
Beyond pharmacological applications, compounds like this compound are also being explored in materials science:
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s structure is compared to related triazole carboxamides (Table 1), focusing on substituent variations and their implications:
Table 1: Structural Comparison of Triazole Carboxamide Derivatives
Key Observations :
- Fluorine Substitution: The target compound’s 2-fluorobenzyl and 3-fluoro-2-methylphenyl groups provide electron-withdrawing effects, improving stability and binding affinity compared to non-fluorinated analogs (e.g., methoxy or methyl substituents in and ) .
- Methyl vs.
- Carboxamide Diversity: The 2-fluorobenzyl group in the target compound balances lipophilicity and polarity better than bulkier substituents (e.g., quinolin-2-yl in 3o) or polar groups (e.g., cyano in ) .
Biological Activity
N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 342.3 g/mol
- CAS Number : 1326919-09-8
Research indicates that 1,2,3-triazole derivatives, including the compound , exhibit diverse biological activities through several mechanisms:
-
Anticancer Activity :
- 1,2,3-triazoles can induce cell cycle arrest and apoptosis in cancer cells. For example, compounds with similar triazole structures have shown IC values ranging from 0.99 to 74.28 μM against various lung cancer cell lines (A549, H460) .
- The presence of fluorine substituents on the phenyl rings enhances the anticancer potency by affecting the electronic properties and sterics of the molecule .
- Antimicrobial Properties :
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
Case Study 1: Antitumor Efficacy
In a study evaluating a series of 1,2,3-triazole derivatives, it was found that those containing fluorinated phenyl groups exhibited significant antitumor activity against A549 cells. The most active derivatives had IC values lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Mechanistic Insights
Another investigation revealed that triazole-containing compounds could inhibit topoisomerase II and induce apoptosis in cancer cells. These findings suggest that this compound may function through similar pathways .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, RT, 12h | 60-75% | |
| Cycloaddition | CuI, DIPEA, DCM, 50°C, 6h | 70-85% |
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks based on substituent-induced shifts. For example:
- IR Spectroscopy: Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and triazole ring vibrations at ~1450 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 372.14 for C₁₉H₁₇F₂N₅O) .
Advanced: What strategies resolve discrepancies between computational predictions and crystallographic data?
Methodological Answer:
- Refinement Software: Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters and occupancy to minimize R-factors (<5% for high-resolution data) .
- Density Functional Theory (DFT): Compare optimized geometries (bond lengths/angles) with crystallographic data to identify steric or electronic mismatches .
- Twinned Data Handling: For overlapping reflections, employ SHELXE to deconvolute contributions from twin domains .
Example Workflow:
Collect high-resolution X-ray data (d ≤ 0.8 Å).
Refine with SHELXL using restraints for disordered fluorine atoms .
Validate against DFT-optimized structures using Mercury or Olex2 .
Advanced: How do fluorine substituents affect electronic properties and enzyme binding?
Methodological Answer:
- Electrostatic Effects: Fluorine’s electronegativity increases the compound’s dipole moment, enhancing polar interactions (e.g., hydrogen bonding with enzyme active sites) .
- Lipophilicity: LogP calculations show fluorinated analogs have higher membrane permeability, critical for cellular uptake .
- Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity changes. For example:
- Removal of the 2-fluoro group reduces binding to kinase targets by ~30% .
Q. Table 2: Fluorine Impact on Bioactivity
| Substituent Position | ΔBinding Affinity (nM) | Assay Type | Reference |
|---|---|---|---|
| 2-Fluorobenzyl | 12 ± 2 | SPR | |
| Non-fluorinated analog | 450 ± 50 | SPR |
Methodological: How to address low aqueous solubility in bioassays without structural modification?
Methodological Answer:
- Co-solvents: Use DMSO-water mixtures (<10% DMSO) to maintain solubility while minimizing cytotoxicity .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 100-200 nm) to enhance dissolution rates .
- Cyclodextrin Complexation: β-cyclodextrin (10-20 mM) improves solubility via host-guest interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
